5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a 4-tert-butylphenoxyethyl group attached to the nitrogen atom of the indole ring
Mechanism of Action
Target of Action
The primary targets of the compound “5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione” are currently unknown
Biochemical Pathways
The compound’s structure suggests potential involvement in pathways related to aromatic compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, indole, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated indole is then subjected to alkylation with 2-(4-tert-butylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- 2-Bromo-5-(tert-butyl)benzaldehyde
Uniqueness
5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific structural features, including the indole core and the 4-tert-butylphenoxyethyl group
Properties
IUPAC Name |
5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)13-4-7-15(8-5-13)25-11-10-22-17-9-6-14(21)12-16(17)18(23)19(22)24/h4-9,12H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOZLVACNZFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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